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Abstract

Seralutinib (formerly GB002) is a novel, inhaled small-molecule tyrosine kinase inhibitor (TKI)
in clinical development for the treatment of pulmonary arterial hypertension (PAH). It is
designed to potently and selectively target key drivers of PAH pathogenesis, including platelet-
derived growth factor receptors alpha and beta (PDGFRa/3), colony-stimulating factor 1
receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT). By delivering the drug
directly to the lungs, Seralutinib aims to maximize therapeutic efficacy at the site of disease
while minimizing systemic exposure and associated adverse effects that have limited the
development of other TKIs for PAH. This technical guide provides a comprehensive overview of
the pharmacological profile of Seralutinib, including its mechanism of action, in vitro potency,
preclinical efficacy in established animal models of PAH, and a summary of clinical findings to
date. Detailed experimental methodologies for key preclinical studies are also presented to
provide a thorough understanding of the scientific basis for its development.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by
the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance
(PVR) and, ultimately, right heart failure. The underlying pathology involves the proliferation of
pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, as well as
inflammation. Several signaling pathways are implicated in this pathological process, with the
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PDGFR, CSF1R, and c-KIT pathways playing crucial roles in driving cellular proliferation,
inflammation, and fibrosis.

Seralutinib was specifically designed as an inhaled therapy to target these key pathways
directly in the lungs. This approach offers the potential for a disease-modifying effect by
reversing the vascular remodeling that characterizes PAH.

Mechanism of Action

Seralutinib is a potent inhibitor of the type Ill receptor tyrosine kinase family, which includes
PDGFRa, PDGFRB, CSF1R, and c-KIT. These receptors are highly expressed and activated in
the remodeled pulmonary arterioles of PAH patients.

o PDGFRa/B Inhibition: PDGF is a potent mitogen for PASMCs and fibroblasts. By inhibiting
PDGFRa and PDGFR[3, Seralutinib blocks the downstream signaling cascades, including
the PIBK/AKT and MAPK/ERK pathways, that promote the proliferation of these cells, a key
feature of vascular remodeling in PAH.

e CSFI1R Inhibition: CSF1R is expressed on macrophages, which are key inflammatory cells
implicated in PAH. Inhibition of CSF1R by Seralutinib is expected to reduce macrophage-
driven inflammation and their contribution to vascular remodeling.

e C-KIT Inhibition: c-KIT is expressed on mast cells and endothelial progenitor cells. Its
activation contributes to inflammation and vascular remodeling. Seralutinib's inhibition of c-
KIT may further reduce the inflammatory component of PAH.

 BMPR2 Modulation: Preclinical studies have shown that Seralutinib treatment can lead to
an increase in the expression of bone morphogenetic protein receptor type 2 (BMPR2).
Reduced BMPR2 signaling is a key factor in the pathogenesis of heritable and idiopathic
PAH, and its restoration may contribute to the anti-proliferative effects of Seralutinib.

Signaling Pathways

The signaling pathways targeted by Seralutinib are central to the pathogenesis of pulmonary
arterial hypertension. The following diagram illustrates the key interactions and the inhibitory
effect of Seralutinib.
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Seralutinib's mechanism of action in PAH.
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Quantitative Data
In Vitro Kinase and Cell-Based Potency

Seralutinib has demonstrated potent inhibition of the target kinases and cellular processes
relevant to PAH pathogenesis. The following table summarizes the half-maximal inhibitory

concentrations (IC50) from various in vitro assays.
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Seralutinib (GB002) o
Target/Assay IC50 (nM) Imatinib IC50 (nM) Reference
n

Enzymatic Assays

PDGFRa 8

PDGFRB 10

Cell-Based
Autophosphorylation

Assays

c-KIT (SCF-induced in
HPAECS)

7.8

CSF1R (M-CSF-

) o ~490 (34-fold less
induced in primary 14.4

potent)
human macrophages)

Cell-Based

Proliferation Assays

H1703 (PDGFRo-
driven lung cancer cell 32 62

line)

Human Lung
Fibroblasts (HLF; 29 579
PDGFf > PDGFRa)

Human Pulmonary
Artery Smooth Muscle
Cells (PASMC;
PDGFRa=p)

33 419

HPAECs: Human Pulmonary Artery Endothelial Cells; M-CSF: Macrophage Colony-Stimulating
Factor; SCF: Stem Cell Factor.

Preclinical Efficacy in Animal Models of PAH
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Seralutinib has been evaluated in two well-established rat models of severe PAH: the Sugen

5416/hypoxia (Su/Hx) model and the monocrotaline/pneumonectomy (MCTp) model.

Model

Seralutinib
Parameter Reference
Treatment Effect

Sugen 5416/Hypoxia
(Rat)

Right Ventricular
Systolic Pressure Significant reduction
(RVSP)

N-terminal pro-brain
natriuretic peptide
(NT-proBNP)

Significant reduction

Lung BMPR2 Protein

Expression

Increased

Pulmonary Artery

Muscularization

Reduced

Right Ventricle
Hypertrophy

Reduced

Monocrotaline/Pneum

onectomy (Rat)

Cardiopulmonary
_ Improved
Hemodynamics

Small Pulmonary

Artery Muscularization

Reduced

Right Ventricle
Hypertrophy

Reduced

Phase 2 Clinical Trial (TORREY Study)

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial that

evaluated the efficacy and safety of inhaled Seralutinib in patients with WHO Group 1 PAH.
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Endpoint Result Reference

Primary Endpoint

Change in Pulmonary Vascular  Statistically significant
Resistance (PVR) at Week 24 reduction of 14.3% vs. placebo

Secondary Endpoints

Change in 6-Minute Walk

_ Numerical improvement
Distance (6MWD)

Biomarkers and Cardiac

Function

Statistically significant
NT-proBNP )

reduction
Right Heart Structure and Statistically significant
Function (Echocardiography) improvements

Experimental Protocols
In Vitro Assays

e Objective: To determine the half-maximal inhibitory concentration (IC50) of Seralutinib
against target kinases (PDGFRa, PDGFR[3, CSF1R, c-KIT).

» Methodology: A common method is a radiometric kinase assay.

o Reaction Mixture: The kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and [y-33P]ATP are
combined in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCI2, 10 mM
Mg-acetate, 0.03% Triton X-100).

o Inhibitor Addition: Serial dilutions of Seralutinib or a vehicle control are added to the
reaction mixture.

o Initiation and Incubation: The reaction is initiated by the addition of the Mg/[y-33P]ATP
mixture and incubated at room temperature for a specified time (e.g., 40 minutes).
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o Termination: The reaction is stopped by the addition of phosphoric acid.

o Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed
to remove unincorporated [y-33P]JATP. The radioactivity on the filter, corresponding to the
phosphorylated substrate, is measured using a scintillation counter.

o Data Analysis: The percentage of inhibition at each Seralutinib concentration is calculated
relative to the vehicle control. The IC50 value is determined by fitting the data to a four-
parameter logistic equation.

o Objective: To assess the ability of Seralutinib to inhibit ligand-induced autophosphorylation
of target receptors in a cellular context.

o Methodology:

o Cell Culture: A suitable cell line endogenously expressing the target receptor (e.g., human
pulmonary artery endothelial cells for c-KIT) is cultured to sub-confluency.

o Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal
receptor phosphorylation.

o Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of
Seralutinib or vehicle for a specified time (e.g., 1-2 hours).

o Ligand Stimulation: The specific ligand (e.g., SCF for c-KIT, M-CSF for CSF1R) is added
to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

o Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

o Detection: The levels of phosphorylated and total receptor are quantified using methods
such as Western blotting or a sandwich ELISA.

o Data Analysis: The ratio of phosphorylated to total receptor is calculated for each
Seralutinib concentration. The IC50 value is determined by non-linear regression
analysis.
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o Objective: To evaluate the effect of Seralutinib on the proliferation of cells relevant to PAH,
such as human pulmonary artery smooth muscle cells (PASMCSs).

e Methodology:
o Cell Seeding: PASMCs are seeded in 96-well plates and allowed to adhere.
o Growth Arrest: Cells are growth-arrested by serum starvation for 24-48 hours.

o Treatment: Cells are treated with serial dilutions of Seralutinib in the presence of a
mitogen (e.g., PDGF-BB).

o Incubation: The cells are incubated for a period that allows for proliferation (e.g., 48-72
hours).

o Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT
assay, BrdU incorporation, or by direct cell counting.

o Data Analysis: The percentage of proliferation inhibition is calculated relative to the
mitogen-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Animal Models of PAH

o Objective: To induce a severe, angioproliferative form of PAH in rats that mimics many
features of the human disease.

o Methodology:

o Induction: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGFR
inhibitor).

o Hypoxic Exposure: The animals are then placed in a hypoxic environment (e.g., 10%
oxygen) for a period of 3 weeks.

o Normoxic Recovery: Following the hypoxic period, the rats are returned to normoxic
conditions, during which they develop progressive PAH.
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o Seralutinib Administration: Seralutinib is administered via inhalation (e.g., using a dry
powder inhaler) at specified doses and frequencies.

o Assessments: After the treatment period, various parameters are assessed, including:

Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary
arterial pressure (MPAP) are measured via right heart catheterization.

» Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle
plus septum weight (Fulton's Index) is determined.

» Histology: Lung tissue is collected for histological analysis to assess pulmonary
vascular remodeling, including muscularization of small arterioles.

Biomarkers: Blood samples are collected to measure biomarkers such as NT-proBNP.

o Objective: To create a model of severe PAH characterized by increased pulmonary blood
flow and vascular remodeling.

o Methodology:

o Pneumonectomy: Rats undergo a left pneumonectomy, which redirects the entire cardiac
output to the right lung, increasing shear stress.

o Monocrotaline Injection: A single injection of monocrotaline is administered to induce
endothelial injury.

o PAH Development: The combination of increased flow and endothelial injury leads to the
development of severe PAH over several weeks.

o Seralutinib Administration and Assessments: Similar to the Su/Hx model, Seralutinib is
administered by inhalation, and the effects on hemodynamics, right ventricular
hypertrophy, and vascular remodeling are evaluated.

Visualizations
Experimental Workflow for Preclinical Evaluation
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The following diagram outlines the typical workflow for the preclinical evaluation of Seralutinib
in a rat model of PAH.

PAH Model Induction

Induce PAH in Rats
(e.g., Su/Hx or MCTp)

Treatme‘;lt Phase

Administer Seralutinib (GB002)
(Inhaled, specified dose and duration)

Efficacy Assessment

Hemodynamic Measurements Right Ventricular Hypertrophy Histological Analysis Biomarker Analysis
(RVSP, mPAP) (Fulton's Index) (Vascular Remodeling) (NT-proBNP)
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Preclinical evaluation workflow for Seralutinib.

Conclusion

Seralutinib (GB002) is a promising, novel inhaled therapy for pulmonary arterial hypertension
with a well-defined pharmacological profile. Its potent and selective inhibition of key kinases
involved in the pathogenesis of PAH, combined with targeted delivery to the lungs, offers the
potential for a disease-modifying treatment with an improved safety profile compared to orally
administered TKIs. Preclinical studies have demonstrated significant efficacy in reversing
vascular remodeling and improving cardiopulmonary hemodynamics in robust animal models of
severe PAH. The positive results from the Phase 2 TORREY study further support the potential
of Seralutinib as a valuable new therapeutic option for patients with PAH. Ongoing and future
clinical trials will further elucidate its long-term safety and efficacy.

 To cite this document: BenchChem. [In-Depth Pharmacological Profile of Seralutinib
(GB002): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b610791#pharmacological-profile-of-seralutinib-
gb002]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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